molecular formula C4H8ClN3O B13219128 4-(Aminomethyl)-1,3-dihydroimidazol-2-one;hydrochloride

4-(Aminomethyl)-1,3-dihydroimidazol-2-one;hydrochloride

Cat. No.: B13219128
M. Wt: 149.58 g/mol
InChI Key: CVTNRHUBEDZKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-1,3-dihydroimidazol-2-one;hydrochloride is a chemical compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1,3-dihydroimidazol-2-one;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an imidazole derivative with formaldehyde and ammonium chloride. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1,3-dihydroimidazol-2-one;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-one derivatives, while substitution reactions can produce a variety of substituted imidazoles .

Scientific Research Applications

4-(Aminomethyl)-1,3-dihydroimidazol-2-one;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1,3-dihydroimidazol-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows for diverse chemical reactivity and potential biological activities. Its aminomethyl group provides additional sites for chemical modification, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C4H8ClN3O

Molecular Weight

149.58 g/mol

IUPAC Name

4-(aminomethyl)-1,3-dihydroimidazol-2-one;hydrochloride

InChI

InChI=1S/C4H7N3O.ClH/c5-1-3-2-6-4(8)7-3;/h2H,1,5H2,(H2,6,7,8);1H

InChI Key

CVTNRHUBEDZKAL-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)N1)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.